molecular formula C28H34O8 B561066 (4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione CAS No. 103804-06-4

(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione

Cat. No. B561066
M. Wt: 498.572
InChI Key: AJYDWIULPHVWEI-CHWFLFFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione is a natural product found in Trichoderma longibrachiatum with data available.

Scientific Research Applications

Reaction Mechanisms and Chemical Synthesis

  • Research by Hu and Wang (2013) explored the reaction mechanisms involving similar compounds to the one . They employed density functional theory (DFT) to study the multi-channel reaction mechanism, providing insights into the formation of various chemical products, which may include structures similar to the one mentioned (Hu & Wang, 2013).

Antibacterial Screening

  • A study conducted by Juneja et al. (2013) described the synthesis and antibacterial screening of novel bis-isoxazolyl/pyrazolyl-1,3-diols. These compounds were characterized and tested for antibacterial activity, offering a potential avenue for the application of complex organic compounds like the one (Juneja et al., 2013).

Polymer Synthesis and Material Science

  • The synthesis of donor-acceptor type poly(arylene ethynylene)s, incorporating electron-accepting units, was reported by Palai et al. (2010). This research demonstrates the use of complex organic structures in the field of polymer science and material engineering, which could relate to the application of the specified chemical compound (Palai et al., 2010).

Antiviral Research

  • A 2021 study by Mohareb and Abdo focused on the synthesis of heterocyclic compounds with potential anti-COVID-19 properties. Their research into tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives highlights the use of complex organic molecules in developing antiviral drugs, relevant to the compound (Mohareb & Abdo, 2021).

Application in Catalysis

  • The use of annulated diaminocarbene ligands in coordination with rhodium(I) and iridium(I) for catalytic hydroformylation studies was explored by Dastgir et al. (2009). This research demonstrates the potential application of complex organic molecules in catalysis, which may be relevant to the compound (Dastgir et al., 2009).

Tautomerism and Structural Analysis

  • Morley, Krapcho, and Cummings (1996) examined tautomerism in similar compounds, providing a basis for understanding the structural dynamics of complex organic molecules, which could be applied to the compound (Morley, Krapcho, & Cummings, 1996).

Photopolymerization Studies

  • Research by Irngartinger and Skipinski (1999) on the photopolymerization of substituted hexa-2,4-diynes offers insights into the photochemical properties of similar complex organic structures, potentially applicable to the compound (Irngartinger & Skipinski, 1999).

properties

CAS RN

103804-06-4

Product Name

(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione

Molecular Formula

C28H34O8

Molecular Weight

498.572

IUPAC Name

(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione

InChI

InChI=1S/C28H34O8/c1-7-9-11-13-18(29)17-15-25(4,34)28(35)26(5,24(17)33)22-20(19(30)14-12-10-8-2)21(31)16(3)23(32)27(22,6)36-28/h7-14,22,29-31,34-35H,15H2,1-6H3/b9-7+,10-8+,13-11+,14-12+,18-17?,20-19?/t22-,25+,26-,27+,28+/m1/s1

InChI Key

AJYDWIULPHVWEI-CHWFLFFVSA-N

SMILES

CC=CC=CC(=C1CC(C2(C(C1=O)(C3C(=C(C=CC=CC)O)C(=C(C(=O)C3(O2)C)C)O)C)O)(C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione
Reactant of Route 2
(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione
Reactant of Route 3
(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione
Reactant of Route 4
(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione
Reactant of Route 5
(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione
Reactant of Route 6
(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione

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